molecular formula C23H23NO4S B2618759 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1448071-03-1

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2618759
CAS No.: 1448071-03-1
M. Wt: 409.5
InChI Key: OKCSSTFMWYLFQL-UHFFFAOYSA-N
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Description

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that features a biphenyl group, a hydroxypropyl chain, and a dihydrobenzofuran sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the biphenyl derivative and introduce the hydroxypropyl group through a Grignard reaction. The dihydrobenzofuran sulfonamide moiety can be synthesized separately and then coupled with the biphenyl derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine.

Scientific Research Applications

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-([1,1’-biphenyl]-4-yl)-2-oxoethyl)acetamide
  • N-(2-([1,1’-biphenyl]-4-yl)-2-oxoethyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide

Uniqueness

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to its combination of a biphenyl group, a hydroxypropyl chain, and a dihydrobenzofuran sulfonamide moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4S/c1-23(25,20-9-7-18(8-10-20)17-5-3-2-4-6-17)16-24-29(26,27)21-11-12-22-19(15-21)13-14-28-22/h2-12,15,24-25H,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCSSTFMWYLFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCC2)(C3=CC=C(C=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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